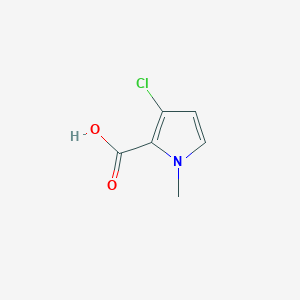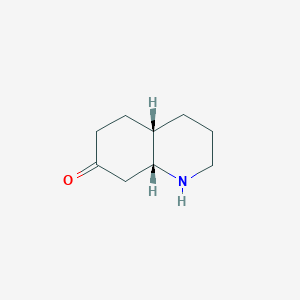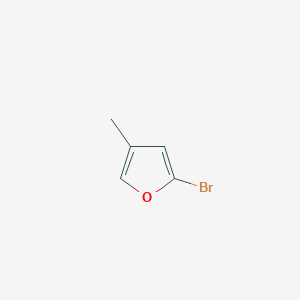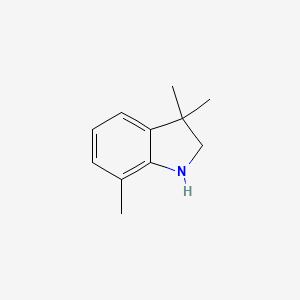
3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound containing a pyrrole ring substituted with a chlorine atom at the 3-position and a methyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the chlorination of 1-methyl-1H-pyrrole-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing for a specified period to ensure complete chlorination.
- Remove the solvent under reduced pressure to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or primary amines in the presence of a base like triethylamine (TEA).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of 3-azido-1-methyl-1H-pyrrole-2-carboxylic acid or 3-amino-1-methyl-1H-pyrrole-2-carboxylic acid.
Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.
Reduction Reactions: Formation of 1-methyl-1H-pyrrole-2-carbinol.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with biological targets and modulate their activity.
Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the context of its use. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Comparación Con Compuestos Similares
1-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the chlorine substitution at the 3-position, resulting in different reactivity and properties.
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
3-Chloro-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 1-position, affecting its steric and electronic properties.
Uniqueness: 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both chlorine and methyl substituents on the pyrrole ring. This combination of substituents imparts specific reactivity and properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C6H6ClNO2 |
|---|---|
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
3-chloro-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6ClNO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10) |
Clave InChI |
VYDZYJKQHNQGDI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C1C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)

![2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B11919014.png)
![1-Ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11919020.png)


![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)




![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)
![5-Chloroimidazo[1,5-a]pyridine](/img/structure/B11919092.png)

